molecular formula C17H29ClN2O4 B3979117 1-(Dibutylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride

1-(Dibutylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride

Cat. No.: B3979117
M. Wt: 360.9 g/mol
InChI Key: DDALCFNQRQFQAK-UHFFFAOYSA-N
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Description

1-(Dibutylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxypropanols. These compounds are characterized by the presence of a phenoxy group attached to a propanol backbone. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility.

Properties

IUPAC Name

1-(dibutylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4.ClH/c1-3-5-11-18(12-6-4-2)13-15(20)14-23-17-10-8-7-9-16(17)19(21)22;/h7-10,15,20H,3-6,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDALCFNQRQFQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC(COC1=CC=CC=C1[N+](=O)[O-])O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dibutylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride typically involves the following steps:

    Etherification: The formation of the phenoxypropanol backbone.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The specific conditions would depend on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

1-(Dibutylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The phenoxy group can be oxidized to a phenol.

    Substitution: The dibutylamino group can be substituted with other amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and amines.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Potential use in biochemical assays.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Dibutylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Dibutylamino)-3-(2-nitrophenoxy)propan-2-ol
  • 1-(Dibutylamino)-3-(2-nitrophenoxy)propan-2-amine

Uniqueness

1-(Dibutylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Dibutylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride
Reactant of Route 2
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1-(Dibutylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride

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